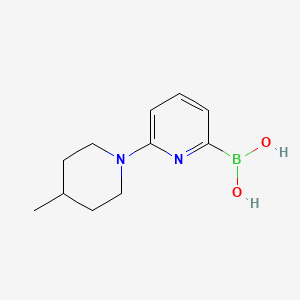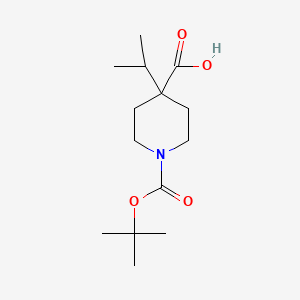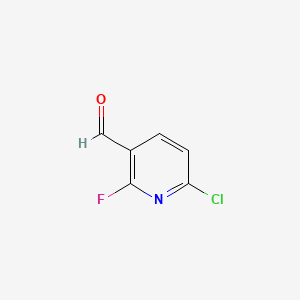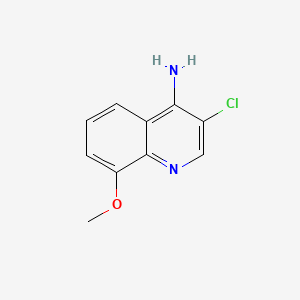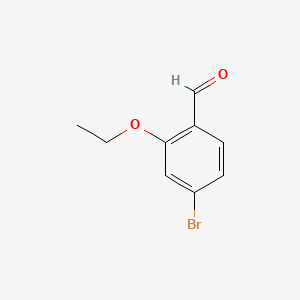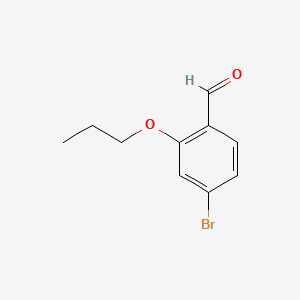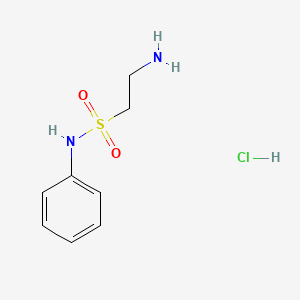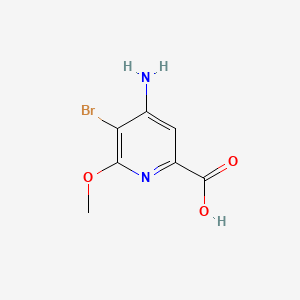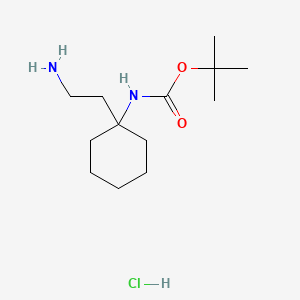
1-(2-Aminoéthyl)-n-Boc-cyclohexylamine, HCl
Vue d'ensemble
Description
1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl is a chemical compound that belongs to the class of amines. It is characterized by the presence of an aminoethyl group attached to a cyclohexylamine backbone, with a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl is dopamine receptors . Dopamine is a neuromodulatory molecule that plays several important roles in cells. It is an organic chemical of the catecholamine and phenethylamine families .
Mode of Action
Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
Dopamine is involved in several biochemical pathways. It is synthesized by removing a carboxyl group from a molecule of its precursor chemical, L-DOPA, which is synthesized in the brain and kidneys . Dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The anticipation of most types of rewards increases the level of dopamine in the brain .
Pharmacokinetics
It is known that dopamine, which this compound targets, is metabolized by monoamine oxidase (mao) and catechol-o-methyltransferase (comt) .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with dopamine receptors. Dopamine signals the perceived motivational prominence (i.e., the desirability or aversiveness) of an outcome, which in turn propels the organism’s behavior toward or away from achieving that outcome .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is plausible that this compound could have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is plausible that this compound could have threshold effects and potentially toxic or adverse effects at high doses
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl typically involves the protection of the amino group of cyclohexylamine with a Boc group, followed by the introduction of the aminoethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of free amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride: Similar structure but with a pyrrole ring instead of a cyclohexylamine backbone.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups attached to a central nitrogen atom.
Uniqueness
1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl is unique due to its combination of a cyclohexylamine backbone with an aminoethyl group and a Boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJHLCODIPGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674216 | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-19-1 | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


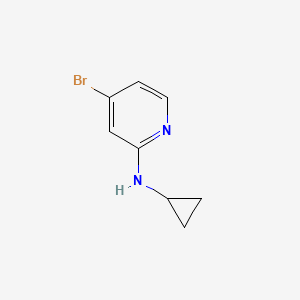
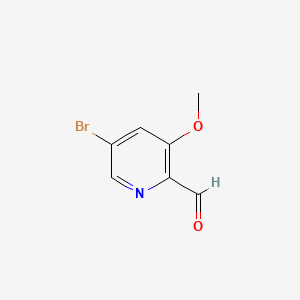
![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)

